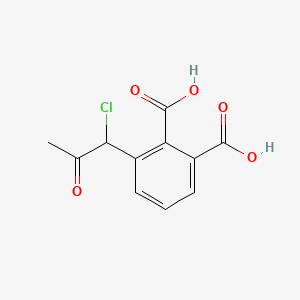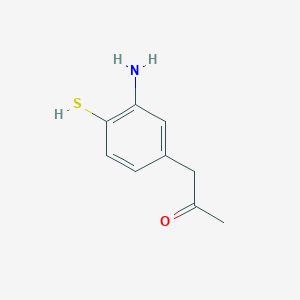
(R)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with methoxy and methoxypropoxy groups through electrophilic aromatic substitution reactions.
Introduction of the amine group: The amine group is introduced via reductive amination, where a suitable ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
科学研究应用
Chemistry
In chemistry, ®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used as a ligand for studying receptor interactions and enzyme activity. Its structural features allow it to interact with various biological targets, making it useful for drug discovery and development.
Medicine
In medicine, ®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological and cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows it to serve as a precursor for the synthesis of polymers, surfactants, and other functional materials.
作用机制
The mechanism of action of ®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and ionic interactions with target proteins, modulating their activity. Additionally, the methoxy and methoxypropoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(4-Methoxyphenyl)-3-methylbutan-2-amine: A structurally similar compound lacking the methoxypropoxy group, which may affect its reactivity and interactions.
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-2-methylbutan-2-amine: A regioisomer with a different substitution pattern on the butan-2-amine backbone.
Uniqueness
®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C16H27NO3 |
|---|---|
分子量 |
281.39 g/mol |
IUPAC 名称 |
(2R)-1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C16H27NO3/c1-12(2)14(17)10-13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12,14H,5,8-10,17H2,1-4H3/t14-/m1/s1 |
InChI 键 |
PESMBCSAQPIWCX-CQSZACIVSA-N |
手性 SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)N |
规范 SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)

![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)
![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)

![Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)

![5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)
![8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)



![Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B14044403.png)
